Cutaneous Anesthetic Potency & Duration vs. Rimantadine
In a rat model of infiltrative cutaneous anesthesia, 2-adamantanamine was directly compared to rimantadine and the clinical local anesthetic lidocaine. The relative potency, expressed as the 50% effective dose (ED50) for blocking the cutaneous trunci muscle reflex, was significantly different: rimantadine ED50 = 23.8 mM (95% CI: 21.1–26.8), lidocaine ED50 = 26.4 mM (22.7–30.6), and 2-adamantanamine ED50 = 64.6 mM (55.0–75.9) [1]. This indicates 2-adamantanamine is approximately 2.7-fold less potent than rimantadine in this assay. However, at equianesthetic doses (ED25, ED50, ED75), 2-adamantanamine exhibited a significantly longer duration of action than lidocaine (P < 0.05) [1].
| Evidence Dimension | Infiltrative cutaneous anesthesia potency (ED50) and duration |
|---|---|
| Target Compound Data | ED50 = 64.6 mM (95% CI: 55.0–75.9); longer duration than lidocaine at equianesthetic doses (P < 0.05) |
| Comparator Or Baseline | Rimantadine ED50 = 23.8 mM (21.1–26.8); Lidocaine ED50 = 26.4 mM (22.7–30.6) |
| Quantified Difference | 2-adamantanamine is ~2.7-fold less potent than rimantadine; duration advantage over lidocaine at equianesthetic doses |
| Conditions | Subcutaneous injection in Sprague-Dawley rats; cutaneous trunci muscle reflex blockade assessed via pinprick test |
Why This Matters
This data defines the precise potency hierarchy (rimantadine ≈ lidocaine > 2-adamantanamine) and reveals a duration advantage for 2-adamantanamine, enabling researchers to select the appropriate analog based on whether potency or prolonged action is prioritized.
- [1] Hung, C.-H., Chu, C.-C., Chen, Y.-C., Chen, Y.-W., & Wang, J.-J. (2014). Rimantadine and 2-adamantanamine elicit local anesthesia to cutaneous nociceptive stimuli in a rat model. Fundamental & Clinical Pharmacology, 28(2), 199-204. https://doi.org/10.1111/fcp.12012 View Source
